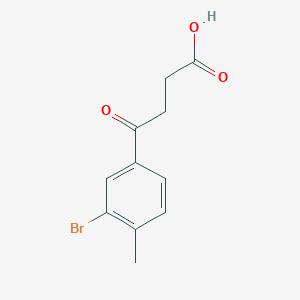

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid

Übersicht

Beschreibung

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a butyric acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid typically involves multi-step reactions. One common method includes the bromination of 4-methylphenyl derivatives followed by condensation reactions to introduce the butyric acid moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound plays a crucial role in the synthesis of pharmaceutical intermediates, particularly in the development of anti-inflammatory and analgesic drugs. Its structure allows for modifications that enhance therapeutic efficacy and reduce side effects.

Case Study: Anti-inflammatory Drug Synthesis

Research indicates that derivatives of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key targets in the treatment of inflammation. A study demonstrated that modifications to this compound led to improved COX-2 selectivity, enhancing its potential as an anti-inflammatory agent .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It facilitates the creation of more complex molecules through various synthetic routes.

Synthetic Pathways

The compound can undergo multiple reactions, including:

- Esterification : To form esters that are useful in further synthetic transformations.

- Amination : Introducing amine groups to create bioactive compounds.

These reactions are essential for developing new materials and pharmaceuticals .

Material Science

In material science, this compound is incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. Its bromine substituent contributes to flame retardancy, making it valuable for applications in safety-critical environments.

Application Example: Polymer Composites

Research has shown that incorporating this compound into polymer matrices can significantly improve their thermal properties. For instance, composites containing this compound exhibited higher thermal degradation temperatures compared to standard polymers .

Biochemical Research

The compound is utilized in biochemical studies focusing on enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested for its ability to inhibit certain kinases, which are critical in cancer research .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for developing agrochemicals such as herbicides and fungicides. Its effectiveness in improving crop yields and pest resistance is under investigation.

Research Findings

Field studies have indicated that formulations containing this compound show promising results in controlling pest populations while minimizing environmental impact .

Data Summary Table

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-3-methylbenzoic acid

- 3-Bromo-4-methylbenzyl alcohol

- 4-Bromo-3-butyn-1-oic acid derivatives

Uniqueness

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid, with the molecular formula C₁₁H₁₁BrO₃ and a molar mass of approximately 271.11 g/mol, is a compound of interest in medicinal chemistry and organic synthesis. Its unique structural features, including a bromine atom and a ketone functional group, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and analgesic properties, along with relevant research findings and case studies.

The compound is classified under carboxylic acids and exhibits various chemical reactivity patterns due to its functional groups. The presence of the bromine atom can influence its interaction with biological targets, making it valuable in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrO₃ |

| Molar Mass | 271.11 g/mol |

| Functional Groups | Carboxylic acid, Ketone |

| Structural Characteristics | Bromine substitution on phenyl ring |

Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting a potential mechanism for this compound's activity.

For instance, a study demonstrated that analogs of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The ability to modulate COX activity highlights its potential as an anti-inflammatory agent .

Analgesic Effects

In addition to anti-inflammatory effects, there is evidence suggesting that this compound may also have analgesic properties. This activity could be attributed to its influence on pain pathways, possibly through the modulation of neurotransmitter release or receptor activity.

A specific case study involving the treatment of high glucose-induced cellular stress in corneal cells showed that derivatives of this compound could restore cell viability and proliferation rates, indicating potential analgesic effects in conditions associated with inflammation and pain .

Case Studies

-

Cell Viability and Proliferation Assays

- In a study assessing the effects on SIRC cells (corneal epithelial cells), treatment with derivatives of this compound resulted in significant improvements in cell viability under high glucose conditions. Concentrations as low as 1 μM demonstrated protective effects against cell death induced by hyperglycemia .

-

Wound Healing Assays

- The compound's derivatives were tested for their ability to enhance wound healing in vitro. Results indicated that these compounds significantly increased the rate of wound closure compared to untreated controls, further supporting their potential therapeutic applications in inflammatory conditions .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural characteristics allow for interactions with various biological targets:

- Cytokine Modulation : The compound may influence cytokine signaling pathways involved in inflammation.

- Receptor Interaction : Potential binding to pain receptors could mediate analgesic effects.

Eigenschaften

IUPAC Name |

4-(3-bromo-4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOCYNUARNHLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501586 | |

| Record name | 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62903-07-5 | |

| Record name | 3-Bromo-4-methyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62903-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromo-4-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.